molecular formula C9H11NO2 B15477754 Ammonium cinnamate CAS No. 25459-05-6

Ammonium cinnamate

Cat. No.: B15477754
CAS No.: 25459-05-6
M. Wt: 165.19 g/mol
InChI Key: PBLWYVAEJYQTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium cinnamate, with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol, is the organic ammonium salt of cinnamic acid . It is supplied as a high-purity solid for research applications. This compound is an ionic liquid and serves as a key starting material in chemical synthesis, particularly in the field of photochemistry . Its primary research value lies in its role in the one-pot synthesis and isolation of Z-cinnamic acids through photoisomerization reactions, providing a highly efficient method for obtaining these contra-thermodynamic isomers . Furthermore, this compound and its derivatives are studied in solid-state chemistry for their potential to undergo [2+2]-photodimerization, a reaction that can be influenced by the crystal packing facilitated by the ammonium cation . The compound can be synthesized via a reaction of ammonia with an aqueous solution of cinnamic acid . Thermochemical data for the solid shows a constant pressure heat capacity (Cp, solid) of 252.7 J/mol·K at 323 K . This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

25459-05-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

azanium;3-phenylprop-2-enoate

InChI

InChI=1S/C9H8O2.H3N/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);1H3

InChI Key

PBLWYVAEJYQTLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[NH4+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Cinnamate derivatives vary primarily in their functional groups and counterions, influencing their solubility and reactivity:

Compound Molecular Structure Functional Group Key Features
Ammonium cinnamate NH₄⁺ + cinnamate anion Salt Water-soluble; ionic interactions
Ethyl cinnamate Ethyl ester of cinnamic acid Ester Lipophilic; flavoring agent
Benzyl cinnamate Benzyl ester of cinnamic acid Ester High volatility; perfumery use
p-Coumaryl cinnamate Phenolic ester of cinnamic acid Ester Major resin constituent (Sumatra benzoin)
Eugenyl cinnamate Eugenol ester of cinnamic acid Ester Antiparasitic activity

Physical and Chemical Properties

  • Solubility : this compound’s ionic nature enhances water solubility, unlike ester derivatives (e.g., ethyl cinnamate, benzyl cinnamate), which are lipid-soluble .
  • Stability : Ester cinnamates (e.g., phenethyl cinnamate) exhibit thermal stability suitable for flavoring and perfumery , while ammonium salts may degrade under high heat due to ammonium dissociation.

Research Findings and Efficacy

Nematicidal Activity

Ethyl cinnamate demonstrates potent nematicidal activity against Bursaphelenchus xylophilus (LC₅₀: 0.114 mg/ml), outperforming allyl cinnamate (LC₅₀: 0.195 mg/ml) . Structural modifications, such as nitro or methoxy groups, enhance efficacy (e.g., 4-methoxycinnamonitrile, LC₅₀: 0.224 mg/ml) .

Flavor and Fragrance Industry

Benzyl cinnamate contributes to the sweet, floral aroma of styrax resin and is a key quality control marker in pharmacopeias . Phenethyl cinnamate, with a rose-like scent, is used in fruit flavorings (e.g., plum, cherry) .

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Formula Solubility Melting Point (°C)
This compound C₉H₁₁NO₂ Water-soluble Not reported
Ethyl cinnamate C₁₁H₁₂O₂ Lipophilic -34
Benzyl cinnamate C₁₆H₁₄O₂ Lipophilic 34–36
Phenethyl cinnamate C₁₇H₁₆O₂ Ethanol-soluble 58

Preparation Methods

Preparation via Ammonia Gas Saturation in Methanol

An alternative approach utilizes ammonia gas instead of aqueous ammonia, offering better control over reaction stoichiometry and reduced water content in the final product.

Methodology and Optimization

In this method, cinnamic acid is dissolved in methanol, and anhydrous ammonia gas is bubbled through the solution until saturation is achieved. The reaction vessel is then sealed and stirred for 24–48 hours to ensure complete salt formation. Slow evaporation of methanol under ambient conditions yields ammonium cinnamate as a white crystalline solid.

Key Considerations:
  • Solvent Choice : Methanol is preferred due to its ability to dissolve both cinnamic acid and ammonia while facilitating easy solvent removal.
  • Gas Flow Rate : Excessive bubbling can lead to ammonia loss, requiring controlled gas introduction.
  • Temperature : Room temperature (20–25°C) is optimal to prevent side reactions such as esterification or amidation.

Alternative Synthetic Routes and Considerations

From Cinnamic Acid Chloride and Ammonia

Although primarily used for synthesizing cinnamic acid amide, the reaction between cinnamic acid chloride ($$ \text{C}9\text{H}7\text{ClO} $$) and ammonia can yield this compound under specific conditions. However, this route is less common due to competing amidation pathways and the formation of ammonium chloride ($$ \text{NH}_4\text{Cl} $$) as a byproduct.

Reaction Pathway:

$$
\text{C}9\text{H}7\text{ClO} + 2\text{NH}3 \rightarrow \text{C}9\text{H}{11}\text{NO}2 + \text{NH}_4\text{Cl}
$$
The procedure involves adding cinnamic acid chloride to concentrated aqueous ammonia, followed by extraction with ethyl acetate to isolate the ammonium salt. Yields of 61–71% have been reported when using undistilled cinnamic acid chloride, though purity requires recrystallization from water.

Challenges in Sublimation and Stability

This compound is prone to sublimation under reduced pressure or elevated temperatures, complicating isolation. Experimentalists recommend:

  • Avoiding prolonged heating during solvent evaporation.
  • Storing the product in airtight containers at low temperatures.

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages, limitations, and practical considerations of each method:

Method Conditions Yield Advantages Limitations Sources
Aqueous Ammonia Room temperature, stirring Moderate Simple, low cost Requires solvent evaporation
Ammonia Gas in Methanol 24–48 hrs, ambient High Better stoichiometric control Requires gas handling equipment
Cinnamic Acid Chloride Cold, aqueous ammonia 61–71% High purity with recrystallization Competing amidation; byproduct formation

Q & A

Q. How to address conflicting results in this compound’s photodegradation kinetics?

  • Methodological Answer : Standardize light sources (e.g., UV-A vs. UV-C) and irradiance levels. Use actinometry to calibrate light exposure and LC-MS to identify photoproducts. Replicate studies across independent labs to isolate environmental variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.